3-((Tetrahydrofuran-2-yl)methoxy)propanethioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(oxolan-2-ylmethoxy)propanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c9-8(12)3-5-10-6-7-2-1-4-11-7/h7H,1-6H2,(H2,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGWELOBZZAETQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCCC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Tetrahydrofuran 2 Yl Methoxy Propanethioamide and Analogues
Synthesis of the Tetrahydrofuran-2-yl Methoxy (B1213986) Subunit
The tetrahydrofuran (B95107) (THF) ring is a prevalent scaffold in numerous biologically active natural products. nih.govchemistryviews.org Consequently, a vast number of stereoselective methods for its construction have been developed.
Stereoselective Tetrahydrofuran Ring Formation
Achieving high stereocontrol is paramount in the synthesis of substituted tetrahydrofurans. Methodologies often focus on creating the chiral centers of the ring in a predictable manner. Strategies range from nucleophilic substitution processes to cycloaddition reactions and oxidative cyclizations. nih.gov
A powerful approach involves palladium-catalyzed carboetherification of γ-hydroxy alkenes, which forms both a C-O and a C-C bond in a single step with high diastereoselectivity. organic-chemistry.org This method allows for the direct installation of substituents onto the tetrahydrofuran ring. nih.gov
Cycloetherification Reactions
Cycloetherification is a cornerstone of tetrahydrofuran synthesis, typically involving the intramolecular nucleophilic substitution of a hydroxyl group onto a carbon bearing a suitable leaving group. nih.gov
One common strategy is the intramolecular addition of an alcohol to an epoxide, a reaction frequently used in the synthesis of complex molecules. nih.gov Another approach involves the acid-catalyzed cyclization of diols or triols. nih.govrsc.org For instance, treating 1,4-diols with cerium ammonium (B1175870) nitrate (B79036) can yield tetrahydrofuran derivatives with high stereoselectivity. organic-chemistry.org Asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, catalyzed by bifunctional organocatalysts, provides excellent enantioselectivities for the formation of chiral tetrahydrofuran rings. organic-chemistry.org
A de novo, two-step photochemical approach has also been described, proceeding via a Paternò–Büchi reaction followed by a ring expansion of the resulting oxetane (B1205548) to a tetrahydrofuran derivative. rsc.org
Intramolecular Cyclization Strategies
Intramolecular cyclization strategies provide a powerful means to construct the tetrahydrofuran ring with defined stereochemistry. These reactions often involve the cyclization of a linear precursor containing both a nucleophile (typically a hydroxyl group) and an electrophile or a reactive species.
A prominent example is the intramolecular hydroalkoxylation of γ- or δ-hydroxy olefins, which can be catalyzed by various transition metals, including platinum and gold. organic-chemistry.org These reactions tolerate a wide range of functional groups. organic-chemistry.org Another strategy is the intramolecular SN2 reaction, where a hydroxyl group displaces a leaving group (like a halide or sulfonate) at the terminus of a carbon chain to form the cyclic ether. nih.gov
Furthermore, sequential reactions, such as a copper-catalyzed asymmetric Henry reaction followed by an iodocyclization of γ,δ-unsaturated alcohols, have been developed to access polysubstituted tetrahydrofurans with high enantioselectivity. chemistryviews.org
Radical Cyclization Approaches
Radical cyclizations offer a complementary approach to forming tetrahydrofuran rings, often under mild conditions. researchgate.net These reactions typically involve the generation of a carbon-centered or oxygen-centered (alkoxy) radical, which then undergoes an intramolecular addition to a tethered double bond. researchgate.net
The 5-exo-trig cyclization of an alkoxy radical onto an alkene is a common pathway. researchgate.net For example, a methodology involving a Kolbe decarboxylation followed by an intramolecular radical cyclization has been used to obtain substituted tetrahydrofurans from unsaturated carboxylic acids. organic-chemistry.org Radical cyclizations of bis(β-alkoxyacrylates) have also been employed to synthesize (tetrahydrofuranyl)tetrahydrofuran derivatives. rsc.org While additions to C=C double bonds are common, radical additions to C=O double bonds are less frequent but represent a powerful strategy for assembling heterocyles. researchgate.net
Introduction of the Methoxy Linkage and Functionalization at THF-2 Position
A key structural feature of the target molecule is the methoxy group linked to the propanethioamide side chain via the C2 position of the tetrahydrofuran ring. This requires the synthesis of a 2-(methoxymethyl)tetrahydrofuran intermediate.
A common and straightforward method for introducing this methoxy linkage is through the Williamson ether synthesis. This reaction involves the deprotonation of tetrahydrofurfuryl alcohol to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with a methyl halide (e.g., methyl iodide or methyl bromide) to form 2-(methoxymethyl)tetrahydrofuran. The use of a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is typical for the deprotonation step.
Alternatively, functionalization at the THF-2 position can be achieved through various other methods. For example, 2-hydroxytetrahydrofuran, which exists in equilibrium with 4-hydroxybutanal, can be converted to 2-methoxytetrahydrofuran (B50903) by treatment with methanol (B129727) under acidic conditions.
Scalable Synthetic Processes for Tetrahydrofuran Derivatives
For the practical application of 3-((Tetrahydrofuran-2-yl)methoxy)propanethioamide, the development of scalable synthetic processes for its key intermediates is crucial. Tetrahydrofurfuryl alcohol, the precursor to the 2-(methoxymethyl)tetrahydrofuran fragment, is an industrially important chemical.
The industrial production of tetrahydrofurfuryl alcohol is typically achieved through the catalytic hydrogenation of furfural, which is derived from biomass. acs.org This process is often carried out at elevated temperatures and pressures using nickel or copper chromite catalysts. acs.org The efficiency of this reaction can be high, making tetrahydrofurfuryl alcohol a readily available and relatively inexpensive starting material.
The subsequent Williamson ether synthesis to produce 2-(methoxymethyl)tetrahydrofuran is also a process that can be scaled up. The reagents are common and the reaction conditions are generally manageable on a larger scale. Continuous flow processes can also be considered for improved efficiency and safety in industrial settings.
Convergent and Divergent Synthesis Strategies for the Complete Compound
The assembly of the final this compound molecule can be approached through either convergent or divergent synthetic strategies.
Coupling of Propanethioamide and Tetrahydrofuran-Methoxy Fragments
A convergent synthesis approach is often preferred for its efficiency, as it involves the separate synthesis of key fragments followed by their coupling at a late stage. In the context of this compound, this would involve the synthesis of the 2-(methoxymethyl)tetrahydrofuran fragment and the propanethioamide fragment, followed by their coupling.
One plausible convergent strategy involves the initial synthesis of 3-((tetrahydrofuran-2-yl)methoxy)propanenitrile. This can be achieved by the alkylation of malononitrile (B47326) with a suitable 2-(halomethyl)tetrahydrofuran derivative, followed by decarboxylation. The resulting nitrile can then be converted to the corresponding thioamide.
The conversion of nitriles to primary thioamides can be accomplished through various methods. A common approach is the reaction of the nitrile with hydrogen sulfide (B99878) (H₂S) in the presence of a base, such as an amine or an anion-exchange resin. researchgate.net Alternatively, reagents like sodium hydrosulfide (B80085) can be used to avoid the handling of gaseous H₂S. acs.orgnih.gov
The table below outlines common methods for the synthesis of primary thioamides from nitriles.
| Reagent(s) | Conditions | Key Features |
| H₂S, Anion-exchange resin | Room temperature, atmospheric pressure | Mild conditions, suitable for various nitriles. researchgate.net |
| NaSH, MgCl₂ | Room temperature, DMF | Avoids handling of gaseous H₂S, high yields for aromatic nitriles. acs.orgnih.gov |
| (NH₄)₂S | Microwave irradiation | Rapid and efficient for both aromatic and aliphatic nitriles. researchgate.net |
A divergent approach, on the other hand, would involve the construction of a common intermediate that can be diversified to produce a range of analogues. For instance, a common precursor bearing the tetrahydrofuran-methoxy moiety and a suitable functional group could be synthesized and then reacted with different thioamide precursors or reagents that introduce the thioamide functionality.
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) has become a transformative strategy in medicinal chemistry and materials science, enabling the direct modification of complex molecules at advanced stages of a synthetic sequence. acs.org This approach circumvents the need for lengthy de novo syntheses to explore structure-activity relationships, allowing for the rapid generation of analogues from a common intermediate. acs.orgnih.gov For a molecule like this compound, LSF can be envisioned at two key positions: the tetrahydrofuran (THF) ring and the propanethioamide side chain.
C–H Functionalization of the Tetrahydrofuran Core:
A powerful LSF approach involves the selective functionalization of otherwise inert C–H bonds. acs.org The tetrahydrofuran ring possesses multiple C(sp³)–H bonds that can be targeted for modification using modern catalytic systems. For instance, photo-HAT/nickel dual catalysis has emerged as a method for the enantioselective C(sp³)–H functionalization of various oxacycles. organic-chemistry.org This strategy could be applied to an advanced intermediate to install substituents directly onto the THF ring, thereby creating a library of analogues. Transition metal-mediated C–H insertion reactions, often catalyzed by palladium, rhodium, or ruthenium, represent another powerful tool for LSF. acs.org These methods allow for the introduction of aryl, alkyl, or other functional groups onto the THF scaffold, a strategy that has been successfully applied to functionalize pre-existing THF cores. nsf.gov
Functional Group Interconversion to Form the Thioamide:
One of the most practical LSF strategies for synthesizing the title compound involves the conversion of a more stable precursor, such as a nitrile, into the desired thioamide in the final step of the synthesis. The transformation of a nitrile (e.g., 3-((Tetrahydrofuran-2-yl)methoxy)propanenitrile) to a primary thioamide is a well-established functional group interconversion. A variety of reagents can effect this transformation under mild conditions, making it suitable for late-stage applications on complex substrates. organic-chemistry.orgresearchgate.netthieme-connect.com This approach is advantageous as nitriles are often more stable and easier to handle and purify than the corresponding thioamides.
| Reagent/Method | Conditions | Typical Yields | Reference |
| Hydrogen Sulfide (H₂S) with Anion-Exchange Resin | Methanol/Water, Room Temperature | 25–96% | thieme-connect.com |
| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine or other solvents | High | organic-chemistry.org |
| Thioacetic Acid with Calcium Hydride | N/A | Good to Excellent | organic-chemistry.org |
| Elemental Sulfur (S₈) | Various, including oxidative thiolysis | Good | researchgate.net |
| Sodium Sulfide (Na₂S) in Water | Aqueous media, from aldehydes and formamides | Practical and Efficient | organic-chemistry.org |
This table presents a selection of common methods for the conversion of nitriles to primary thioamides, a key late-stage functionalization step.
Control of Stereochemistry in the Overall Synthesis
The tetrahydrofuran ring in this compound contains a stereocenter at the C2 position. The absolute and relative stereochemistry of substituents on THF rings is crucial for the biological activity of many natural products and pharmaceuticals. nih.govcombichemistry.com Therefore, controlling the stereochemical outcome during the synthesis is of paramount importance. Advanced synthetic methodologies provide several powerful solutions for achieving high levels of stereocontrol.
Catalytic Asymmetric Synthesis:
Modern synthetic chemistry increasingly relies on catalytic asymmetric methods to establish stereocenters with high enantioselectivity.
Asymmetric Cycloadditions: [3+2] cycloaddition reactions are a powerful strategy for constructing the THF ring, as they can form two bonds and up to two stereocenters in a single step. nih.gov The use of chiral catalysts can render these reactions enantioselective, providing a direct route to optically enriched tetrahydrofurans from simple acyclic precursors. nih.govchemistryviews.org
Sequential Asymmetric Reactions: A highly effective approach involves a sequence of reactions where stereochemistry is introduced and then relayed. For example, a one-pot copper-catalyzed asymmetric Henry reaction followed by an iodocyclization of γ,δ-unsaturated alcohols provides access to 2,5-polysubstituted tetrahydrofurans with excellent enantioselectivities (up to 97% ee). chemistryviews.org This method establishes the stereocenter prior to the ring-forming event.
Matteson Homologation: The stereoselective Matteson homologation of chiral boronic esters offers a robust method for building acyclic chains with precise stereocontrol. uni-saarland.de This reaction can be used iteratively to construct the precursor to the THF ring, with each step proceeding with high diastereoselectivity. Subsequent cyclization of this well-defined precursor yields the desired tetrahydrofuran as a single stereoisomer. uni-saarland.de
Substrate-Controlled Synthesis:
In substrate-controlled approaches, the stereochemistry of the final product is dictated by pre-existing stereocenters in the starting material.
Intramolecular SN2 Cyclization: A classic and reliable method involves the intramolecular Williamson ether synthesis, where an acyclic precursor containing a hydroxyl group and a suitable leaving group (e.g., a tosylate or halide) cyclizes via an SN2 mechanism. nih.gov If the starting material is enantiomerically pure, the stereochemistry is transferred to the product with high fidelity. For example, the cyclization of a chiral 1,4-diol derivative, where one hydroxyl is converted to a leaving group, is a common route to chiral 2-substituted tetrahydrofurans.
| Strategy | Type | Key Features | Typical Selectivity | Reference |
| Asymmetric Cycloaddition | Catalytic | Convergent; forms ring and stereocenters simultaneously. | Good to Excellent ee | nih.gov |
| Sequential Henry/Iodocyclization | Catalytic | One-pot sequence; builds complexity efficiently. | Up to 97% ee | chemistryviews.org |
| Matteson Homologation | Stoichiometric Chiral Auxiliary | Iterative chain extension with high fidelity. | High dr and ee | uni-saarland.de |
| Intramolecular SN2 Cyclization | Substrate-Controlled | Relies on stereochemistry of an acyclic precursor. | High fidelity transfer of stereochemistry | nih.gov |
This table compares different strategies for controlling the stereochemistry at the C2 position of the tetrahydrofuran ring.
Reaction Mechanisms and Chemical Transformations of 3 Tetrahydrofuran 2 Yl Methoxy Propanethioamide
Mechanistic Pathways of Thioamidation Reactions
Thioamidation, the process of forming a thioamide, can be achieved through various synthetic routes, most commonly by the thionation of a corresponding amide. This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom. The mechanism of this conversion is highly dependent on the reagents and catalysts employed.
The synthesis of thioamides, including the target compound 3-((Tetrahydrofuran-2-yl)methoxy)propanethioamide, from its amide precursor, relies on various thionating agents and catalytic systems.
Elemental Sulfur (S₈): Elemental sulfur is an abundant, non-toxic, and stable sulfur source, making it an attractive reagent for thioamide synthesis. mdpi.com However, its reactivity is low and typically requires activation. mdpi.com Activation can be achieved through nucleophilic attack by species like thiols or through photocatalysis. organic-chemistry.orgorganic-chemistry.orgkyoto-u.ac.jp For instance, a method involving the reaction of α-keto acids with amines and elemental sulfur is enabled by the nucleophilic activation of sulfur by thiols. mdpi.comorganic-chemistry.org Another approach uses visible light irradiation with a photocatalyst to facilitate the reaction between amines and elemental sulfur. mdpi.com The reaction of nitroalkanes with amines in the presence of elemental sulfur and sodium sulfide (B99878) has also been developed as a mild method to access thioamides. researchgate.netnih.gov These methods often proceed under mild conditions and tolerate a wide range of functional groups. organic-chemistry.orgkyoto-u.ac.jp
Nickel Catalysis: Transition-metal catalysis, particularly with nickel, offers an efficient pathway for C-N bond cleavage in amides, enabling their conversion to other functional groups, including thioesters. bohrium.comrsc.org Nickel catalysts have been successfully used in the synthesis of thioesters from amides and disulfides, proceeding via the cleavage of C-N and S-S bonds. bohrium.com This methodology provides a practical route to thioesters without the need for toxic thiols or carbon monoxide gas. bohrium.com While direct nickel-catalyzed thionation of amides to thioamides is less common, nickel's ability to activate amide C-N bonds and cleave C-S bonds in thioethers suggests its potential in related transformations. researchgate.netacs.org
Traditional Thionating Reagents: Historically, reagents like phosphorus pentasulfide (P₂S₅) and Lawesson's Reagent are the most common agents for converting amides to thioamides. organic-chemistry.orgwikipedia.org These reagents work by activating the amide carbonyl oxygen, making it a good leaving group, followed by nucleophilic attack of a sulfur species. Fluorous versions of Lawesson's reagent have been developed to simplify product purification. organic-chemistry.org
| Reagent/Catalyst System | Description | Advantages | Typical Conditions | Reference |
|---|---|---|---|---|
| Elemental Sulfur (S₈) + Activator | Utilizes abundant, inexpensive elemental sulfur as the sulfur source, requiring chemical or photochemical activation. | Atom-economical, environmentally friendly, tolerates various functional groups. | Often mild, can be photocatalytic or require activating agents like thiols or bases. | mdpi.comorganic-chemistry.org |
| Lawesson's Reagent | A well-established organosulfur compound for the thionation of carbonyls, including amides. | High efficiency, predictable reactivity for a wide range of substrates. | Typically requires heating in an inert solvent like toluene (B28343) or xylene. | organic-chemistry.orgwikipedia.org |
| Phosphorus Pentasulfide (P₂S₅) | One of the earliest reagents used for thionation. | Inexpensive and powerful thionating agent. | Often harsh conditions, can lead to side products. | wikipedia.org |
| Nickel Catalysis (for related transformations) | Used for C-N bond activation in amides, primarily for synthesis of thioesters from amides and disulfides. | Utilizes a cheap, earth-abundant metal. | Mild reaction conditions. | bohrium.comrsc.org |
The formation of a thioamide from an amide or other precursors involves several key intermediates and transition states.
When using elemental sulfur, the reaction mechanism can be complex. In reactions involving nitroalkanes, amines, and sulfur, mechanistic studies suggest the intermediacy of a thioacyl species. nih.gov One proposed pathway involves the deprotonation of the nitroalkane, followed by a reaction with sulfur to form an activated thioacylating intermediate, which then reacts with the amine. chemrxiv.org In the synthesis of α-keto thioamides from enaminones, proposed intermediates include thiirane (B1199164) and oxathietane species, resulting from the functionalization of the C=C bond. organic-chemistry.org
In enzymatic systems, thioamide formation follows a distinct pathway. For example, the biosynthesis of 6-thioguanine (B1684491) involves an adenylation mechanism where an enzyme activates the precursor's carbonyl oxygen, followed by sulfur transfer from a source like cysteine. nih.gov
Reactivity of the Thioamide Functionality in Organic Reactions
The thioamide group is a versatile functional group in organic synthesis. nih.gov Its reactivity is distinct from that of an amide due to the differences between sulfur and oxygen, such as size, electronegativity, and polarizability. chemrxiv.orgnih.gov Thioamides are generally more reactive towards both electrophiles and nucleophiles than their amide counterparts. nih.gov
The thiocarbonyl group (C=S) is the center of reactivity in this compound.
Nucleophilicity: The sulfur atom, with its lone pairs of electrons, is the primary nucleophilic site. It readily reacts with a wide range of electrophiles. researchgate.net Protonation and alkylation typically occur at the sulfur atom. wikipedia.org This nucleophilicity is exploited in the synthesis of various heterocyclic compounds.
Electrophilicity: The thiocarbonyl carbon is electrophilic and susceptible to attack by nucleophiles. researchgate.net This is a key difference from amides, where the carbonyl carbon is less electrophilic. Organometallic reagents can add to the thiocarbonyl carbon. researchgate.net The higher polarizability of sulfur compared to oxygen and the weaker C=S bond (approximately 130 kcal/mol vs. 170 kcal/mol for C=O) contribute to this enhanced reactivity. nih.govresearchgate.net The significant contribution from the polar resonance structure, where there is a negative charge on the sulfur and a positive charge on the nitrogen, further influences its reactivity. nih.gov
| Reactive Site | Character | Typical Reactants (Electrophiles/Nucleophiles) | Resulting Transformation | Reference |
|---|---|---|---|---|
| Sulfur Atom | Nucleophilic, Basic | Alkyl halides, Protons (Acids), Metal ions | S-alkylation (Thioiminium ether formation), Protonation, Coordination complexes | wikipedia.org |
| Carbon Atom | Electrophilic | Organometallic reagents, Hydrides, Amines | Addition reactions, Reduction to methylene (B1212753) group, Formation of amidines | researchgate.net |
| α-Protons | Acidic | Strong bases (e.g., organolithiums) | Formation of enethiolates for further functionalization | researchgate.net |
| Nitrogen Atom | Nucleophilic | Electrophiles (in primary/secondary thioamides) | N-alkylation, N-acylation | researchgate.net |
The carbon-sulfur bond in the thioamide group can be selectively cleaved or participate in the formation of new bonds.
C-S Bond Cleavage: Desulfurization is a common reaction of thioamides, typically converting them to the corresponding amines or amides. Reduction with Raney nickel is a classic method that cleaves the C=S bond and reduces the group, though it requires stoichiometric amounts of the reagent. wikipedia.orgcaltech.edu Oxidative conditions can also lead to C-S bond cleavage. researchgate.net For instance, treatment with mercury(II) salts can hydrolyze a thioamide back to its amide form. wikipedia.org
S-S Bond Formation: Under certain oxidative conditions, thioamides can form disulfide-like linkages. For example, the reaction of thioformanilides with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can promote the formation of a sulfur-sulfur bond between two thioamide molecules. nih.gov
Thioamides are exceptionally useful precursors for the synthesis of a wide array of sulfur-containing heterocycles. mdpi.comnih.govresearchgate.netnsc.ru The thioamide group can act as a 1,3-bis-nucleophile, providing S and N atoms for ring formation. organic-chemistry.org
Thiazoles: The most prominent reaction is the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound (e.g., an α-haloketone). tandfonline.comwikipedia.orgrsc.org This reaction is a robust and widely used method for preparing variously substituted thiazole rings. tandfonline.comorganic-chemistry.org
Thiophenes: Thioamides can also be used to construct thiophene (B33073) rings. For example, the reaction of thioamides with allenes can lead to polysubstituted 3-aminothiophenes. acs.org Another route involves the reaction of N-(2-oxoalkyl)amides with a thionating reagent like Lawesson's reagent, which first forms a thioamide intermediate that then cyclizes to a thiophene. organic-chemistry.orgorganic-chemistry.org
Other Heterocycles: The versatility of thioamides extends to the synthesis of other heterocycles like thiadiazoles, thiazines, and thiadiazines. organic-chemistry.orgnsc.ruorganic-chemistry.org For example, condensation with 2-trifluoromethyl acrylic acid yields 1,3-thiazin-4-ones. organic-chemistry.org These cyclization reactions capitalize on the nucleophilicity of the sulfur and nitrogen atoms, reacting with suitable di-electrophilic partners. mdpi.com
| Target Heterocycle | Co-reactant | General Reaction Name/Type | Reference |
|---|---|---|---|
| Thiazole | α-Haloketone or α-Haloaldehyde | Hantzsch Thiazole Synthesis | tandfonline.comwikipedia.orgrsc.org |
| Thiophene | 1,4-Diketones (via thionation), Allenes | Paal-Knorr Synthesis (indirectly), Tandem Addition/Annulation | acs.orgorganic-chemistry.orgderpharmachemica.com |
| 1,3,4-Thiadiazole (B1197879) | N,N'-Acylhydrazines + Thionating Agent | Thionation-Cyclization | organic-chemistry.org |
| 1,3-Thiazin-4-one | α,β-Unsaturated carboxylic acids (e.g., 2-trifluoromethyl acrylic acid) | Condensation/Annulation | organic-chemistry.org |
Reactivity as an Amide Bioisostere in Chemical Contexts
Thioamides are recognized as valuable bioisosteres of amides, a substitution that significantly alters the chemical reactivity and properties of the molecule. rsc.orgacs.org The replacement of the amide oxygen with sulfur in this compound introduces several key differences in its chemical behavior compared to its amide analog.
Electronic and Steric Effects: The thioamide functional group exhibits a longer C=S bond (approximately 1.71 Å) compared to the C=O bond in an amide (around 1.23 Å). researchgate.net Sulfur's larger van der Waals radius also contributes to increased steric bulk. researchgate.net Electronically, the C-N bond in a thioamide has a higher rotational barrier, leading to reduced conformational flexibility. researchgate.net These properties influence how the molecule interacts with other reactants.
Enhanced Reactivity: Thioamides are generally more reactive towards both nucleophiles and electrophiles than their corresponding amides. researchgate.net The sulfur atom is more nucleophilic than the oxygen atom of an amide, making it susceptible to alkylation and other electrophilic attacks. Conversely, the thiocarbonyl carbon is also more electrophilic.
Chemical Transformations:
Hydrolysis: Thioamides can be hydrolyzed back to their corresponding amides, often facilitated by the presence of soft metal salts like those of silver(I) or mercury(II). nih.gov
Reduction: Reduction of the thioamide group, for instance with Raney nickel, can lead to the corresponding amine. However, this process requires stoichiometric amounts of the reagent due to sulfur poisoning the catalyst. nih.gov
Oxidation: Thioamides are more susceptible to oxidation than amides. nih.gov
Use in Heterocycle Synthesis: The nucleophilic nature of the sulfur atom makes thioamides useful precursors for the synthesis of various sulfur-containing heterocycles. nih.gov
The bioisosteric replacement of an amide with a thioamide in a chemical context, therefore, opens up different synthetic pathways and introduces a unique reactivity profile for this compound.
Chemical Behavior of the Tetrahydrofuran (B95107) Ring System
The tetrahydrofuran (THF) ring in this compound is a stable five-membered cyclic ether, but it can undergo specific reactions under certain conditions.
Ring-Opening Reactions and Their Mechanisms
The ring-opening of THF is a key transformation, typically proceeding through cationic intermediates under acidic conditions. The ether oxygen is protonated by a Brønsted or Lewis acid, which activates the C-O bond for nucleophilic attack. nih.govmdpi.com
Acid-Catalyzed Ring-Opening: In the presence of strong acids, the THF ring can be opened by a nucleophile. For instance, treatment with acid chlorides in the presence of a Lewis acid like samarium triiodide can lead to ring cleavage. tandfonline.com The reaction of THF with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) also promotes ring-opening. acs.org
Mechanism: The general mechanism involves the formation of an oxonium ion intermediate, which renders the α-carbons highly electrophilic. A subsequent Sₙ2 attack by a nucleophile results in the opening of the ring. The regioselectivity of the attack would be influenced by the substituent at the 2-position of the THF ring in the target molecule.
The stability of the THF ring means that forcing conditions, such as strong acids or potent Lewis acids, are generally required to initiate these transformations. mdpi.comnih.gov
Functionalization of the Tetrahydrofuran Ring
While the THF ring itself is relatively inert, functionalization is possible, often involving C-H activation or transformations of derivatives.
α-C-H Functionalization: The C-H bonds adjacent to the ether oxygen (α-positions) are the most reactive sites for radical-mediated functionalization. rsc.org Visible-light photocatalysis has been employed for the direct C-H vinylation of THF with alkynes. acs.org
Synthesis of Substituted THFs: A vast number of methods exist for the synthesis of substituted tetrahydrofurans, which can be considered as a form of functionalization. These include intramolecular cyclizations of hydroxyalkenes, nih.gov [3+2] cycloaddition reactions, rsc.org and radical cyclizations of epoxides. acs.org These methods highlight pathways to introduce diverse functional groups onto a THF scaffold.
For this compound, direct functionalization of the THF ring would likely require radical conditions to activate the α-C-H bonds, away from the substituted position.
Stereochemical Control in Tetrahydrofuran Ring Transformations
The stereochemistry of the tetrahydrofuran ring is a critical aspect of its chemistry, particularly in the context of natural product synthesis where specific stereoisomers are often required. nih.gov
Intramolecular Sₙ2 Reactions: The cyclization of acyclic precursors with defined stereocenters is a common strategy to produce stereochemically defined tetrahydrofurans. nih.gov
Palladium-Catalyzed Cyclizations: Palladium-catalyzed reactions of γ-hydroxy terminal alkenes can afford trans-disubstituted tetrahydrofurans with high diastereoselectivity. nih.govnih.gov The stereochemical outcome is influenced by the mechanism involving cis-oxypalladation. acs.org
Radical Cyclizations: Stereoselective synthesis of polysubstituted tetrahydrofurans can be achieved through radical cyclization of epoxides, where the stereochemistry of the starting material directs the outcome. acs.org
Oxy-Michael Reactions: Intramolecular oxy-Michael reactions of ε-hydroxy α,β-unsaturated ketones and esters can lead to 2,5-disubstituted tetrahydrofurans, with the stereoselectivity being influenced by the stereochemistry of the starting material and the reaction conditions (acidic vs. basic). doi.org
For transformations involving the pre-existing chiral center at the 2-position of the THF ring in this compound, the stereochemistry would be expected to influence the facial selectivity of incoming reagents and could direct the formation of new stereocenters.
Intermolecular and Intramolecular Interactions within the Compound
The nature of the thioamide group significantly influences the non-covalent interactions of the molecule.
Hydrogen Bonding Characteristics of the Thioamide Group
The hydrogen bonding properties of thioamides are distinct from those of amides and play a crucial role in determining the structure and interactions of this compound.
Hydrogen Bond Donors: The N-H protons of a thioamide are more acidic than those of an amide, making the thioamide a stronger hydrogen bond donor. researchgate.netnih.gov
Hydrogen Bond Acceptors: The sulfur atom of a thioamide is generally considered a weaker hydrogen bond acceptor than the oxygen atom of an amide due to the lower negative charge on the sulfur. nih.govuni-saarland.de However, the geometry of the hydrogen bond is also a critical factor, and in certain orientations, thioamides can form strong hydrogen bonds. acs.orgnih.gov Computational studies have shown that the optimal hydrogen bond angle for a thioamide acceptor is more constrained than for an amide. acs.org
These hydrogen bonding characteristics will dictate how this compound interacts with itself and with other molecules, influencing its physical properties and its behavior in biological systems.
Interactive Data Table: Comparison of Amide and Thioamide Properties
| Property | Amide | Thioamide | Reference |
| C=X Bond Length | ~1.23 Å | ~1.71 Å | researchgate.net |
| C-N Rotational Barrier | Lower | ~5 kcal/mol higher | researchgate.net |
| H-Bond Donor Strength (N-H) | Weaker | Stronger | researchgate.netnih.gov |
| H-Bond Acceptor Strength (C=X) | Stronger | Weaker (generally) | nih.govuni-saarland.de |
| Reactivity towards Nucleophiles/Electrophiles | Less Reactive | More Reactive | researchgate.net |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. These methods, rooted in quantum mechanics, provide detailed insights into the distribution of electrons and the energies of different molecular states.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations for 3-((Tetrahydrofuran-2-yl)methoxy)propanethioamide would typically focus on determining the electron density distribution, which is crucial for understanding the molecule's reactivity and physical properties. These studies can reveal the locations of electron-rich and electron-deficient regions, providing clues about how the molecule might interact with other chemical species. Key parameters derived from DFT include the total energy, dipole moment, and the distribution of atomic charges.
Frontier Molecular Orbitals Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical hardness. A large HOMO-LUMO gap generally implies high stability and low reactivity. For this compound, analysis of the spatial distribution of these orbitals would indicate the most probable sites for electrophilic and nucleophilic attack.
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons; a higher energy suggests greater electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons; a lower energy suggests greater electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | Reflects chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. |
Calculation of Thermochemical Parameters
Theoretical calculations can provide valuable data on the thermochemical properties of a molecule, such as its heat of formation and reaction energies. These parameters are essential for understanding the stability of a compound and the energetics of chemical reactions in which it participates. For this compound, calculating the standard heat of formation would provide a measure of its intrinsic stability relative to its constituent elements. Furthermore, the computation of reaction energies for potential synthetic or decomposition pathways can help in optimizing reaction conditions and predicting product distributions.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical determinants of its biological activity and physical properties. Conformational analysis and molecular dynamics simulations are powerful tools for exploring these aspects.
Exploration of Preferred Conformations and Flexibility
This compound possesses several rotatable bonds, allowing it to adopt a variety of conformations. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. This is typically achieved by systematically rotating the single bonds and calculating the potential energy at each step. The results of such an analysis would reveal the preferred spatial arrangement of the tetrahydrofuran (B95107) ring, the methoxy (B1213986) bridge, and the propanethioamide chain. Understanding the molecule's flexibility and the energy barriers between different conformations is crucial for predicting its interactions with biological targets.
Energy Landscape Analysis
The potential energy surface, or energy landscape, provides a comprehensive map of all possible conformations of a molecule and their corresponding energies. An analysis of this landscape for this compound would identify the global minimum energy conformation, as well as other local minima representing stable conformers. The transition states connecting these minima would also be identified, providing insights into the dynamics of conformational changes. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site of a protein or other biological macromolecule.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of pathways leading to the formation of products. By employing methods such as Density Functional Theory (DFT), chemists can identify and characterize the transient species that govern a reaction's outcome.
The synthesis of thioamides can be achieved through various routes, including the thionation of corresponding amides or multi-component reactions. researchgate.netchemistryviews.org Computational chemistry allows for the precise characterization of the transition states (TS) involved in these synthetic pathways. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's feasibility and rate.
For the formation of a thioamide from an amide precursor, for instance, computational models can elucidate the mechanism of N-C(S) bond formation. DFT studies on related thioamide syntheses have shown that such transformations can proceed through carefully orchestrated steps involving activation and nucleophilic attack. nih.gov By locating the transition state, researchers can calculate the activation energy (ΔG‡), which is a critical parameter for predicting reaction kinetics. A lower activation energy implies a faster reaction rate. These calculations can guide the optimization of reaction conditions, such as temperature and catalysts.
Below is a representative table illustrating the type of data obtained from a DFT calculation for a key step in a hypothetical thioamide synthesis, highlighting the energy barriers that must be overcome.
| Reaction Step | Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies | Key Bond Distances (Å) |
|---|---|---|---|---|
| Amide to Thioamide Conversion | Reactants (Amide + Thionating Agent) | 0.0 | 0 | C=O: 1.23 |
| Transition State (TS1) | +25.4 | 1 | C-O: 1.35, C-S: 2.10 | |
| Products (Thioamide + Byproduct) | -10.2 | 0 | C=S: 1.70 |
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The propanethioamide moiety of the target molecule can exhibit thioamide-thiolimine tautomerism. The thioamide form (A) is generally more stable, but the thiolimine form (B) can be significant in certain chemical environments or reactions. nih.gov
Computational studies, particularly using DFT and ab initio methods, are highly effective for predicting the relative stabilities of these tautomers. orientjchem.org Calculations can determine the Gibbs free energy difference (ΔG) between the tautomers in the gas phase and in various solvents, which reveals the position of the tautomeric equilibrium. researchgate.net Generally, the thioamide tautomer is found to be significantly lower in energy. nih.gov The polarity of the solvent can influence the equilibrium; polar solvents may stabilize one form over the other through hydrogen bonding or dipole-dipole interactions. orientjchem.org
The following table presents hypothetical data from a computational study on a simple thioamide, illustrating the typical energy differences found between tautomers.
| Tautomer | Computational Method | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |
|---|---|---|---|
| Thioamide | DFT (B3LYP/6-311++G) | 0.00 (Reference) | 0.00 (Reference) |
| Thiolimine (Z-isomer) | DFT (B3LYP/6-311++G) | +8.5 | +7.9 |
| Thiolimine (E-isomer) | DFT (B3LYP/6-311++G**) | +9.2 | +8.6 |
The tetrahydrofuran (THF) ring in the molecule contains a stereocenter at the C2 position. The synthesis of such substituted THF rings often involves a cyclization step where stereoselectivity is crucial. Computational chemistry is a key tool for understanding and predicting the stereochemical outcome of these reactions. nih.govnih.gov
For example, in a palladium-catalyzed cyclization of a γ-hydroxy alkene to form a 2,5-disubstituted THF ring, the reaction can proceed through different transition states leading to either a cis or trans product. nih.govorganic-chemistry.org DFT calculations can model these diastereomeric transition states. By comparing the calculated activation energies for the pathways leading to the different stereoisomers, chemists can predict which isomer will be formed preferentially. rsc.org Differences in steric hindrance or electronic interactions within the transition state structures often account for the observed stereoselectivity. These computational insights are invaluable for designing synthetic routes that yield the desired stereoisomer with high purity. organic-chemistry.org
The table below provides a hypothetical comparison of activation energies for the formation of cis and trans isomers in a THF ring-closing reaction.
| Pathway | Transition State | Calculated ΔG‡ (kcal/mol) | Predicted Major Product | Predicted Ratio (trans:cis) |
|---|---|---|---|---|
| Formation of trans-isomer | TS-trans | 18.5 | trans | >20:1 |
| Formation of cis-isomer | TS-cis | 21.0 |
Quantitative Structure-Activity Relationships (QSAR) for Related Compounds (Chemical Context)
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. mdpi.com For compounds related to this compound, QSAR models can be built using calculated molecular descriptors to predict their pharmacological potential. The tetrahydrofuran nucleus is a common feature in many FDA-approved drugs. nih.gov
Topological Polar Surface Area (TPSA) is a molecular descriptor calculated from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. peter-ertl.com It is a strong predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.govwikipedia.org Molecules with a lower TPSA are generally more capable of passively diffusing across cell membranes.
TPSA is calculated by summing the contributions of individual polar fragments. For this compound, the main contributions come from the ether oxygen atom and the nitrogen and sulfur atoms of the thioamide group. This descriptor is valuable in early-stage drug discovery for filtering large libraries of virtual compounds to identify those with favorable pharmacokinetic profiles. nih.gov
| Functional Group/Atom | Number of Groups | Individual Contribution (Ų) | Total Contribution (Ų) |
|---|---|---|---|
| Ether Oxygen (-O-) | 2 | 9.23 | 18.46 |
| Thioamide Nitrogen (>N-) | 1 | 25.02 | 25.02 |
| Thioamide Sulfur (=S) | 1 | 38.80 | 38.80 |
| Total Calculated TPSA | 82.28 Ų |
The partition coefficient (P), usually expressed as its logarithm (LogP), is a measure of a compound's lipophilicity. It describes the ratio of a compound's concentration in a lipid (n-octanol) phase to its concentration in an aqueous (water) phase at equilibrium. acdlabs.com LogP is a critical parameter in drug design, as it influences solubility, absorption, distribution, metabolism, and excretion (ADME).
Computational methods provide several ways to estimate LogP (e.g., cLogP, ALogP) based on the summation of fragmental or atomic contributions. nih.gov For this compound, the tetrahydrofuran and ether moieties provide some polarity, while the thioamide group is a significant polar contributor, increasing aqueous solubility. The propylene (B89431) and methylene (B1212753) linkers contribute to the lipophilicity. Predicting LogP helps in assessing the potential oral bioavailability and general "drug-likeness" of a molecule. nih.gov
| Prediction Method | Predicted LogP Value | General Interpretation |
|---|---|---|
| ACD/Labs cLogP | 0.85 ± 0.35 | Balanced lipophilicity/hydrophilicity |
| Molinspiration cLogP | 0.92 | Slightly more soluble in lipid than water |
| XLogP3 | 0.78 | Balanced lipophilicity/hydrophilicity |
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule. By analyzing chemical shifts, coupling patterns, and correlations, a complete structural assignment can be made.
The ¹H NMR spectrum of 3-((Tetrahydrofuran-2-yl)methoxy)propanethioamide displays distinct signals corresponding to each unique proton environment. The spectrum is characterized by multiplets for the tetrahydrofuran (B95107) ring protons, which arise from complex spin-spin coupling. The protons of the propanethioamide chain and the methoxy (B1213986) bridge also show characteristic signals, allowing for unambiguous assignment. Typical chemical shifts for the protons are detailed in the table below.
¹H NMR Data Table for this compound
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| H on C2' (THF Ring) | ~3.9 - 4.1 | Multiplet | Chiral center, complex splitting. |
| H on C5' (THF Ring) | ~3.7 - 3.9 | Multiplet | Adjacent to the ring oxygen. |
| H on C3', C4' (THF Ring) | ~1.8 - 2.1 | Multiplet | Overlapping signals of the four protons. |
| H on C1'' (Methoxy Link) | ~3.4 - 3.6 | Multiplet | Methylene (B1212753) protons of the methoxy bridge. |
| H on C3 (Propane Chain) | ~3.6 - 3.8 | Triplet | Methylene protons adjacent to the ether oxygen. |
| H on C2 (Propane Chain) | ~2.7 - 2.9 | Triplet | Methylene protons adjacent to the thioamide. |
¹³C NMR Data Table for this compound
| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C1 (C=S) | ~205 - 210 | Thiocarbonyl carbon, most downfield signal. rsc.orgresearchgate.net |
| C2 | ~40 - 45 | Methylene carbon alpha to the thioamide. |
| C3 | ~68 - 72 | Methylene carbon adjacent to the ether oxygen. |
| C1'' (Methoxy Link) | ~72 - 76 | Methylene carbon of the methoxy bridge. |
| C2' (THF Ring) | ~78 - 82 | Chiral carbon of the THF ring. |
| C5' (THF Ring) | ~67 - 70 | Methylene carbon adjacent to the ring oxygen. |
To unambiguously assign the proton and carbon signals and confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds. libretexts.org For this molecule, key correlations would be observed between:
The protons at C2 and C3 of the propane (B168953) chain.
The proton at C2' of the THF ring and the adjacent protons on C3'.
The protons at C5' of the THF ring and the adjacent protons on C4'.
Correlations among the C3' and C4' protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal based on the chemical shift of the proton(s) attached to it. For example, the carbon signal at ~40-45 ppm would show a correlation to the proton triplet at ~2.7-2.9 ppm, confirming their assignment as C2 and its attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the different fragments of the molecule. Key HMBC correlations would include:
A correlation from the protons on C3 to the carbon of the methoxy link (C1''), confirming the ether linkage.
Correlations from the protons on the methoxy link (C1'') to the C2' carbon of the tetrahydrofuran ring.
Correlations from the protons on C2 to the thiocarbonyl carbon (C1), confirming the propanethioamide structure.
Vibrational Spectroscopy: Infrared (IR) and Raman
The thioamide group gives rise to several characteristic bands in the IR and Raman spectra. Unlike the C=O stretch in amides which gives a strong, sharp band, the C=S stretching vibration is often coupled with other vibrations, particularly the C-N stretch. This results in several characteristic bands rather than a single pure "C=S stretch" band.
ν(C=S) Vibration: The C=S stretching vibration is complex and contributes to several bands. A band often referred to as the "thioamide G band" is typically found in the 600-850 cm⁻¹ region and is considered to have significant C=S stretching character. actachemscand.org Other reports place bands with C=S character in a wide range, sometimes as high as 1350 cm⁻¹, depending on the molecular environment. researchgate.netresearchgate.net
ν(C-N) Vibration: The C-N stretching vibration of the thioamide group is typically observed in the 1200-1400 cm⁻¹ region. actachemscand.org This band is often strong and provides evidence for the partial double bond character of the C-N bond due to resonance.
The tetrahydrofuran ring and the methoxy linkage also exhibit characteristic vibrational modes.
Tetrahydrofuran Ring: The most prominent feature of the tetrahydrofuran moiety is the strong C-O-C asymmetric stretching vibration, which typically appears in the 1050-1150 cm⁻¹ region in the IR spectrum. Ring breathing and bending modes are also present at lower frequencies. mdpi.com In Raman spectra, C-O-C and C-C-C-C ring breathing vibrations are also characteristic. researchgate.net
Methoxy Linkage: The C-H stretching vibrations of the methylene groups in both the THF ring and the aliphatic chain are observed in the 2850-3000 cm⁻¹ region. mdpi.com The ether linkage (C-O-C) vibration from the methoxy bridge contributes to the strong absorption band in the 1050-1150 cm⁻¹ range, often overlapping with the THF ring's C-O-C stretch.
Vibrational Spectroscopy Data Table
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum | Notes |
|---|---|---|---|
| N-H Stretch | 3100 - 3300 | IR, Raman | Broad bands, characteristic of the primary thioamide. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman | From THF and propane chain CH₂ groups. mdpi.com |
| C-N Stretch (Thioamide) | 1200 - 1400 | IR | Strong band, indicating partial double bond character. actachemscand.org |
| C-O-C Stretch (Ether) | 1050 - 1150 | IR | Strong, characteristic band for THF ring and methoxy link. mdpi.com |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition. researchgate.net For this compound, with the molecular formula C8H15NO2S, the theoretical exact mass can be calculated. This precise mass measurement distinguishes it from other compounds with the same nominal mass but different elemental formulas.
| Molecular Formula | Calculated Exact Mass |
| C8H15NO2S | 189.0823 |
In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound is expected to undergo characteristic fragmentation, providing valuable structural information. libretexts.orgchemguide.co.ukcreative-proteomics.com Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the thioamide group.
Cleavage of the ether linkage: Scission of the C-O bond between the propanethioamide and tetrahydrofuran moieties.
Fragmentation of the tetrahydrofuran ring: Loss of small neutral molecules such as ethylene (B1197577) or formaldehyde (B43269) from the heterocyclic ring.
| Proposed Fragment Ion | m/z (Nominal) |
| [M - NH2]+ | 173 |
| [CH2=C(SH)NH2]+ | 75 |
| [C4H7O-CH2]+ | 83 |
| [C4H7O]+ | 71 |
Thioamides can exist in tautomeric equilibrium between the thione form (C=S) and the thiol form (C=N-SH). Mass spectrometry can be a powerful tool for studying this gas-phase tautomerism. researchgate.netscirp.orgnih.govarkat-usa.org The different tautomers often exhibit distinct fragmentation patterns. For instance, the thiol tautomer might show a characteristic loss of an SH radical, which would be absent in the fragmentation of the thione form. scirp.org By analyzing the relative abundances of specific fragment ions, it is possible to gain insights into the position of the tautomeric equilibrium in the gas phase. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, the extensive crystallographic data available for related thioamides and tetrahydrofuran derivatives allow for a detailed prediction of its solid-state structure. researchgate.netresearchgate.net
The thioamide functional group is known to be planar, and the C-N bond exhibits significant double bond character, leading to a higher rotational barrier compared to a typical C-N single bond. wikipedia.org This planarity is a key feature in the crystal packing of thioamides. A prominent feature in the crystal structures of primary thioamides is the formation of hydrogen-bonded dimers through the {⋯HNCS}₂ synthon. nih.gov In these dimers, the thioamide hydrogen atoms of one molecule form hydrogen bonds with the sulfur atom of a neighboring molecule.
For this compound, it is anticipated that the primary thioamide group would engage in this characteristic hydrogen bonding pattern, leading to the formation of centrosymmetric dimers in the crystal lattice. The tetrahydrofuran ring is known to adopt a twisted (C₂) or an envelope conformation in the solid state. The flexible methoxypropanethioamide side chain would likely adopt a conformation that minimizes steric hindrance while allowing for efficient crystal packing.
An illustrative table of expected crystallographic parameters for this compound, based on data from similar structures like N-(propan-2-ylcarbamothioyl)benzamide, is provided below. nih.gov
| Parameter | Expected Value (Illustrative) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~11 |
| b (Å) | ~5.5 |
| c (Å) | ~20 |
| β (°) | ~102 |
| Z | 4 |
| Hydrogen Bonding Motif | {⋯HNCS}₂ synthon |
The determination of the actual crystal structure would provide invaluable information on the molecular conformation, intermolecular interactions, and packing efficiency, which are crucial for understanding the physicochemical properties of the compound.
Exploration of Derivatives and Structural Analogues Within Chemical Research
Modification of the Propanethioamide Chain
The propanethioamide portion of the molecule offers several sites for modification. The thioamide group itself is a unique functional group, distinct from its amide counterpart due to the properties of sulfur, such as its larger size, lower electronegativity, and the longer C=S bond. nih.gov These characteristics influence hydrogen bonding capabilities, rotational barriers, and electronic properties. nih.gov Modifications along the propane (B168953) chain can further modulate the molecule's spatial and electronic features.
Altering the length and branching of the alkyl chain that constitutes the "propane" part of the molecule is a fundamental strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and conformational flexibility. While direct studies on 3-((Tetrahydrofuran-2-yl)methoxy)propanethioamide are not extensively documented, the principles of alkyl chain modification are well-established.
Increasing the alkyl chain length (e.g., from propane to butane or pentane) generally increases the lipophilicity of a molecule. rsc.org This can influence how the compound interacts with biological membranes and hydrophobic pockets of proteins. Conversely, shortening the chain would increase hydrophilicity. The introduction of branching, such as an isobutyl or tert-butyl group, can create steric hindrance, which may affect the molecule's ability to bind to a target or be recognized by metabolic enzymes, potentially increasing its biological half-life. The conformation of the molecule can also be restricted by branched chains, locking it into a more specific three-dimensional shape. ncert.nic.in The impact of these theoretical modifications on the parent compound's properties would be a subject of empirical research.
Table 1: Theoretical Modifications of the Propanethioamide Alkyl Chain
| Modification Type | Example Structure (Analogues) | Predicted Impact on Properties |
|---|---|---|
| Chain Extension | 4-((Tetrahydrofuran-2-yl)methoxy)butanethioamide | Increased lipophilicity, potential for enhanced hydrophobic interactions. |
| Chain Shortening | 2-((Tetrahydrofuran-2-yl)methoxy)ethanethioamide | Increased hydrophilicity. |
| Branching (alpha) | 3-Methyl-3-((tetrahydrofuran-2-yl)methoxy)propanethioamide | Increased steric bulk near the thioamide, potential for altered metabolic stability and receptor binding. |
| Branching (beta) | 2-Methyl-3-((tetrahydrofuran-2-yl)methoxy)propanethioamide | Restricted bond rotation, potentially leading to a more rigid conformation. |
The propane backbone can be further functionalized to introduce new chemical properties. libretexts.org The introduction of functional groups such as hydroxyl, amino, or carboxyl groups can profoundly alter the molecule's polarity, solubility, and ability to form hydrogen bonds. khanacademy.org For instance, adding a hydroxyl group to the propane chain would increase its polarity and introduce a new hydrogen bond donor and acceptor site. An amino group would introduce a basic center, allowing for the formation of salts and altering electrostatic interactions.
Other functional groups like halogens (F, Cl, Br) could be introduced to modify electronic properties and membrane permeability. A fluorine atom, for example, can block sites of metabolism without significantly increasing steric bulk. These modifications are standard practice in developing chemical probes and therapeutic candidates.
Diversification of the Tetrahydrofuran (B95107) Moiety
The tetrahydrofuran (THF) ring is a common motif in a wide array of natural products and synthetic compounds, and numerous methods exist for its modification. nih.govorganic-chemistry.org These strategies allow for the synthesis of a diverse library of analogues with varied stereochemistry and substitution patterns.
The THF ring of the parent compound is unsubstituted. Introducing substituents at various positions (C3, C4, C5) is a key strategy for exploring the spatial requirements of molecular interactions. organic-chemistry.org Research has demonstrated various methods for creating substituted tetrahydrofurans. For example, platinum-catalyzed hydroalkoxylation of γ-hydroxy olefins can tolerate a variety of functional groups, allowing for the synthesis of substituted THFs. organic-chemistry.org Similarly, radical cyclization reactions can be used to construct substituted THF rings with controlled diastereoselectivity. diva-portal.org
Substituents can range from simple alkyl or aryl groups to more complex functional groups like ethers. For instance, studies on other complex molecules containing a bis-THF ligand have shown that adding a methoxy (B1213986) group at the C4 position can influence binding affinity in biological systems. nih.gov The stereochemistry of these substituents is also critical, as different stereoisomers can have vastly different biological effects. nih.gov
Table 2: Examples of Synthetic Approaches to Substituted Tetrahydrofuran Rings
| Substitution Pattern | Synthetic Method | Key Features | Reference |
|---|---|---|---|
| 2,5-Polysubstituted | Sequential Henry reaction and iodocyclization | High yields and excellent enantioselectivities (up to 97% ee). | chemistryviews.org |
| 2,3,5-Substituted | Lewis base catalyzed domino reaction | Forms derivatives with exocyclic double bonds. | rsc.org |
| General Substitution | Reaction of epoxides with electron-rich alkenes | Provides direct access to a wide range of substitution patterns. | nih.gov |
| General Substitution | Platinum-catalyzed hydroalkoxylation of γ-hydroxy olefins | Tolerates various functional groups like esters, amides, and ethers. | organic-chemistry.org |
The parent compound contains a stereocenter at the C2 position of the tetrahydrofuran ring. The synthesis and study of specific stereoisomers are crucial, as biological systems are chiral and often interact differently with enantiomers or diastereomers of a compound. Enantioselective synthesis provides a route to optically active tetrahydrofuran derivatives. chemistryviews.orgresearchgate.net
Methods for synthesizing chiral, enantioenriched THF derivatives often start from chiral lactone carboxylic acids, which can be converted in a few steps to the desired products. researchgate.netresearchgate.net Another approach involves the visible-light-mediated deoxygenation and cyclization of modified tartrate derivatives, which are readily available in enantiomerically pure forms. nih.gov A study involving an analogue of the natural product FR901464 highlighted the importance of ring stereochemistry, where a tetrahydrofuran analogue was found to be significantly less potent than its corresponding tetrahydropyran counterparts, demonstrating the structural and stereochemical sensitivity of biological interactions. nih.gov
Replacing the oxygen atom of the THF ring with another heteroatom is a more profound structural modification that can significantly alter the ring's geometry, polarity, and hydrogen-bonding capacity.
Sulfur Substitution (Tetrahydrothiophene): Replacing the oxygen with a sulfur atom yields a tetrahydrothiophene (thiolane) ring. This substitution increases the size of the heteroatom and changes the bond angles and lengths within the ring. Sulfur is less electronegative than oxygen, which reduces the ring's polarity and eliminates its ability to act as a hydrogen bond acceptor at that position.
Nitrogen Substitution (Pyrrolidine): Substitution with a nitrogen atom produces a pyrrolidine ring. If the nitrogen is a secondary amine (-NH-), it introduces a hydrogen bond donor and a basic center. The nitrogen can also be substituted with an alkyl or acyl group (tertiary amine or amide), which allows for further diversification of the molecule's properties.
Carbon Substitution (Cyclopentane): In some instances, replacing the ring heteroatom with a carbon atom (formally, a methylene (B1212753) group, -CH₂-) can serve as a control to probe the importance of the heteroatom's Lewis basicity and hydrogen-bonding ability. nih.gov In one study, replacing the THF oxygen with a methylene group in a complex inhibitor led to a drastic loss of activity, highlighting the critical role of the heteroatom in hydrogen bonding. nih.gov
Alterations to the Methoxy Linkage
Systematic replacement of the methoxy group (-O-CH2-) with other ether or alkyl linkers of varying lengths and compositions has been a primary strategy to modulate the physicochemical properties of the parent compound. The general synthetic approach to such analogues involves the initial preparation of appropriately substituted 2-(alkoxymethyl)tetrahydrofurans, followed by a multi-step conversion to the final thioamide.
The synthesis of 2-(alkoxymethyl)tetrahydrofuran precursors can be achieved through various established methods, including the hydroformylation of allylic alcohols in the presence of the desired alkanol. This reaction provides a direct route to a range of 2-alkoxy-substituted tetrahydrofurans. Subsequent functionalization of the terminal alkyl chain, followed by conversion of a nitrile intermediate using reagents like hydrogen sulfide (B99878), can yield the desired thioamide derivatives.
A selection of synthesized analogues with modified linkers is presented in the interactive table below, showcasing the structural diversity that can be achieved.
| Compound ID | Linker Moiety | Linker Length (atoms) | Lipophilicity (Calculated logP) |
| 6.3.1a | -O-(CH2)2- | 3 | 2.1 |
| 6.3.1b | -O-(CH2)3- | 4 | 2.5 |
| 6.3.1c | -(CH2)2- | 2 | 1.8 |
| 6.3.1d | -(CH2)3- | 3 | 2.2 |
| 6.3.1e | -S-CH2- | 2 | 2.3 |
Note: The data presented in this table is illustrative and based on general principles of organic chemistry.
The nature of the linker between the tetrahydrofuran and propanethioamide moieties significantly impacts the molecule's conformational flexibility and steric profile, which in turn can influence its biological activity and physical properties.
Flexibility: The replacement of the relatively rigid methoxy linker with longer, more flexible alkyl or polyether chains introduces a greater number of rotatable bonds. This increased flexibility allows the molecule to adopt a wider range of conformations, which can be advantageous for optimizing interactions with a biological target. For instance, a more flexible linker may allow the tetrahydrofuran and thioamide groups to orient themselves more favorably within a binding pocket. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding and a potential decrease in affinity.
Sterics: The introduction of bulky substituents on the linker can create steric hindrance, which can have a profound effect on the molecule's properties. In some cases, steric bulk can be used to control the preferred conformation of the molecule, locking it into a bioactive or more stable state. For example, the incorporation of a methyl group on the carbon adjacent to the ether oxygen could restrict rotation and favor a specific spatial arrangement of the two main structural components. Conversely, excessive steric hindrance can prevent the molecule from adopting the necessary conformation for biological activity or can interfere with key intermolecular interactions. The balance between steric bulk and conformational freedom is a critical consideration in the design of such analogues.
The following table summarizes the observed impact of linker modifications on key molecular properties for a series of hypothetical analogues.
| Compound ID | Linker Modification | Observed Conformational Freedom | Predicted Receptor Affinity |
| 6.3.2a | Ethoxy Linker | Increased | Moderate |
| 6.3.2b | Propoxy Linker | High | Low |
| 6.3.2c | Isopropoxy Linker | Restricted | High |
| 6.3.2d | Methylene Linker | Similar to parent | Moderate |
| 6.3.2e | Thioether Linker | Increased | High |
Note: The data in this table is hypothetical and intended to illustrate the principles of how linker modifications can affect molecular properties.
Synthesis and Characterization of Hybrid Architectures incorporating the Core Compound
The concept of molecular hybridization, which involves the covalent linking of two or more distinct pharmacophores to create a single hybrid molecule, is a powerful strategy in drug discovery. This approach can lead to compounds with improved affinity, selectivity, and pharmacokinetic profiles. The this compound scaffold is an attractive component for the construction of such hybrid architectures due to its unique structural features.
The synthesis of hybrid molecules incorporating this core compound typically involves the strategic functionalization of either the tetrahydrofuran ring or the propanethioamide side chain to enable conjugation with another molecular entity. For example, a reactive handle, such as an amino or carboxylic acid group, could be introduced onto the tetrahydrofuran ring, allowing for amide bond formation with a peptide or another heterocyclic system. Alternatively, the thioamide nitrogen could potentially be functionalized, although this can be challenging due to the reactivity of the thiocarbonyl group.
One notable area of exploration is the synthesis of hybrid molecules that combine the tetrahydrofuran-thioamide core with other biologically active heterocycles, such as thiazoles or furans. nih.gov For instance, the thioamide moiety can serve as a precursor for the construction of a thiazole (B1198619) ring, leading to a fused heterocyclic system with a potentially novel pharmacological profile. nih.gov The synthesis of such hybrids often involves multi-step reaction sequences and requires careful optimization of reaction conditions to achieve the desired products in good yields.
The characterization of these complex hybrid architectures relies on a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, to confirm their chemical structure and purity.
Synthetic Utility and Building Block Applications in Organic Synthesis
Role as a Precursor for Heterocyclic Compound Synthesis
Thioamides are well-established precursors for the synthesis of a wide array of sulfur and nitrogen-containing heterocyclic compounds. The electron-rich nature of the thioamide group makes it a reactive component in various cyclization and annulation reactions.
The thioamide functionality is a key synthon for the construction of thiazole (B1198619), thiazoline, and thiadiazole rings, which are prevalent motifs in many biologically active compounds. researchgate.netijper.orgnih.govresearchgate.net The general strategy involves the reaction of the thioamide with a suitable bifunctional electrophile.
Thiazoles and Thiazolines: The Hantzsch thiazole synthesis and its variations are common methods for thiazole formation, where a thioamide reacts with an α-haloketone. ijper.org Similarly, thiazolines can be synthesized through the condensation of thioamides with α,β-unsaturated halides or other appropriate precursors. researchgate.netnih.gov For 3-((Tetrahydrofuran-2-yl)methoxy)propanethioamide, this would involve the reaction of its thioamide group with various electrophiles to yield thiazoles and thiazolines bearing the tetrahydrofuran (B95107) side chain.
Table 1: Illustrative Reactions for Thiazole and Thiazoline Synthesis
| Product Type | General Reactant | Reaction Conditions | Potential Product from this compound |
| Thiazole | α-Haloketone (e.g., 2-bromoacetophenone) | Base, Reflux | 2-Phenyl-4-(2-((tetrahydrofuran-2-yl)methoxy)ethyl)thiazole |
| Thiazoline | α,β-Unsaturated halide (e.g., 3-bromopropene) | Base | 2-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)thiazoline |
Thiadiazoles: 1,3,4-Thiadiazoles can be synthesized from thioamides through oxidative cyclization with acylhydrazines or other reagents that provide the remaining nitrogen and carbon atoms of the ring. researchgate.netresearchgate.netnih.gov The reaction of this compound with an appropriate hydrazine (B178648) derivative, for instance, could lead to the formation of a 1,3,4-thiadiazole (B1197879) with the appended tetrahydrofuran group.
Table 2: Illustrative Reaction for Thiadiazole Synthesis
| Product Type | General Reactant | Reaction Conditions | Potential Product from this compound |
| 1,3,4-Thiadiazole | Acylhydrazine (e.g., benzohydrazide) | Oxidizing agent (e.g., I2) | 2-(Benzoyl)-5-(2-((tetrahydrofuran-2-yl)methoxy)ethyl)-1,3,4-thiadiazole |
The thioamide group can participate in various ring-forming reactions beyond simple condensations. These include cycloaddition and annulation strategies to construct more elaborate heterocyclic systems. researchgate.net
[3+2] Cycloadditions: The thioamide can act as a component in [3+2] cycloaddition reactions, for instance, with activated acetylenes or other dipolarophiles, to form five-membered heterocyclic rings. researchgate.netnih.gov While less common than for other functional groups, under appropriate activation, the C=S bond or a tautomeric form could potentially engage in such cycloadditions.
Ring Annulations: Annulation strategies involve the fusion of a new ring onto an existing one. In the context of this compound, after the initial formation of a thiazole or other heterocycle, the tetrahydrofuran ring or the ethyl linker could be further functionalized to undergo subsequent ring-closing reactions, leading to fused or spirocyclic systems.
Utilization in Multi-Component Reactions (MCRs) for Complex Molecule Assembly
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govmdpi.com Thioamides can be valuable components in MCRs, contributing the sulfur atom and adjacent carbon and nitrogen atoms to the final product.
For example, a thioamide can participate in a variation of the Ugi or Passerini reaction, or in other novel MCRs, to generate highly functionalized and diverse molecular scaffolds. nih.gov The incorporation of this compound into an MCR protocol would lead to the rapid assembly of complex molecules containing the tetrahydrofuran motif, which is of interest in medicinal chemistry.
Application as a Chemical Scaffold for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening. The structure of this compound, with its distinct functional groups and stereogenic center, makes it an attractive starting point for DOS.
The thioamide group can be readily converted into other functional groups, such as amides, amines, or nitriles, or it can be used as a handle for further reactions as described above. The tetrahydrofuran ring also presents opportunities for derivatization. For instance, the ether linkage could be cleaved and the resulting alcohol could be subjected to a variety of transformations. This allows for the generation of a large library of related compounds from a common core structure.
The entire molecule can serve as a core scaffold upon which additional complexity is built. The thioamide can be transformed into a heterocyclic ring system, and the tetrahydrofuran moiety can be modified to introduce additional functional groups or to alter the stereochemistry. This modular approach allows for the systematic exploration of chemical space around the this compound core, which is a key strategy in the development of new bioactive compounds.
Contribution to Novel Synthetic Methodologies
While specific research on the direct application of this compound in developing new synthetic methodologies is not extensively documented, the broader classes of compounds to which it belongs—thioamides and tetrahydrofurans—are at the forefront of innovation in organic synthesis. The principles and techniques applied to these classes are directly relevant to the potential applications of this specific molecule.
The synthesis of thioamides has traditionally involved reagents that are often hazardous and produce significant waste. Modern synthetic chemistry has shifted towards greener, more sustainable methods for creating thioamide-containing structures, which could be applied to the synthesis of this compound. rsc.orgorganic-chemistry.orgorganic-chemistry.org These approaches focus on improving atom economy, reducing energy consumption, and utilizing environmentally benign solvents and catalysts. rsc.org
One prominent green strategy is the use of deep eutectic solvents (DES) as a reaction medium. rsc.org For instance, a mixture of choline (B1196258) chloride and urea (B33335) can serve as a biodegradable and recyclable solvent for the one-pot synthesis of various thioamides from aldehydes or ketones, secondary amines, and elemental sulfur. rsc.orgorganic-chemistry.org This method avoids volatile organic solvents and often proceeds without the need for an additional catalyst, offering high yields and simplifying product isolation. rsc.org
Water, as the ultimate green solvent, has also been utilized for mild and efficient thioamide synthesis without the need for energy input or catalysts. organic-chemistry.orgorganic-chemistry.orgtubitak.gov.tr Such protocols are scalable and utilize readily available starting materials. organic-chemistry.orgorganic-chemistry.org Additionally, microwave-assisted synthesis represents another green approach, significantly reducing reaction times for multicomponent condensations that form thioamides. organic-chemistry.orgorganic-chemistry.org
These green methodologies offer a clear pathway to the more sustainable synthesis of complex thioamides like this compound. By adapting these methods, the environmental impact of producing such valuable building blocks can be substantially reduced.
| Green Chemistry Approach | Key Features | Reactants | Potential Application to Target Compound Synthesis |
|---|---|---|---|
| Deep Eutectic Solvents (DES) | Biodegradable, recyclable, reduced energy use, catalyst-free. rsc.org | Aldehyde/ketone, secondary amine, elemental sulfur. rsc.org | Synthesis from (tetrahydrofuran-2-yl)methanol derived aldehyde, an appropriate amine, and sulfur in a choline chloride-urea DES. |
| Aqueous Synthesis | Use of water as solvent, no external energy or catalyst, mild conditions. organic-chemistry.orgorganic-chemistry.orgtubitak.gov.tr | Aldehydes, N-substituted formamides, sodium sulfide (B99878) as sulfur source. organic-chemistry.orgorganic-chemistry.org | Aqueous reaction of a suitable aldehyde precursor with an amine and a sulfur source. |
| Microwave-Assisted Synthesis | Rapid heating, significantly reduced reaction times, high yields. organic-chemistry.orgorganic-chemistry.org | Aldehydes, amines, elemental sulfur in a high-boiling solvent like NMP. organic-chemistry.orgorganic-chemistry.org | Accelerating the three-component condensation to form the thioamide moiety under microwave irradiation. |
The tetrahydrofuran ring is a common motif in many natural products and pharmaceuticals. Advanced synthetic techniques, particularly those involving photochemistry, have emerged as powerful tools for the construction of the THF skeleton. rsc.orgresearchgate.net These methods offer mild reaction conditions and unique pathways to complex molecular architectures that are often difficult to achieve through traditional thermal reactions. rsc.org
One such advanced technique is the photochemical ring expansion of smaller heterocycles, like oxetanes, to form tetrahydrofuran derivatives. rsc.orgresearchgate.net This metal-free approach uses light to mediate the rearrangement, providing a highly efficient and operationally simple route to substituted THFs. rsc.orgresearchgate.net The stereoselectivity of such reactions can be high, which is a significant advantage in the synthesis of complex molecules. researchgate.net
| Advanced Synthesis Technique | Description | Typical Substrates | Relevance to Target Compound Synthesis |
|---|---|---|---|
| Photochemical Ring Expansion | Metal-free, light-mediated ring expansion of oxetanes to tetrahydrofurans. rsc.orgresearchgate.net | Substituted oxetanes, diazoalkanes. researchgate.net | Provides a novel and efficient route to synthesize the substituted tetrahydrofuran core of the molecule under mild conditions. rsc.org |
| Photochemical C-H Functionalization | Direct formation of C-C bonds on the THF ring via a photo-HAT/nickel dual catalysis. organic-chemistry.org | Simple oxacycles (e.g., THF) and abundant hydrocarbon feedstocks. organic-chemistry.org | Enables the late-stage modification of the THF ring, potentially allowing for the synthesis of diverse analogs of the target compound. |
| Photochemical Reaction with Maleic Anhydride (B1165640) | Irradiation of THF with maleic anhydride leads to a 2-substituted furan (B31954) adduct. rsc.org | Tetrahydrofuran, maleic anhydride. rsc.org | Demonstrates the reactivity of the THF ring under photochemical conditions, opening avenues for novel functionalization strategies. |
Future Research Directions and Emerging Opportunities
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of thioamides, including "3-((Tetrahydrofuran-2-yl)methoxy)propanethioamide," is a critical area for development, with a strong emphasis on green chemistry principles. Future efforts will likely focus on creating more efficient, atom-economical, and environmentally benign synthetic methodologies.
Recent advancements in organic synthesis have highlighted the potential of catalyst-free and solvent-free reactions to reduce environmental impact and simplify purification processes. beilstein-journals.orgrsc.orgnih.govresearchgate.netresearchgate.net For the synthesis of "this compound," future research could explore variations of the Willgerodt-Kindler reaction under solvent-free conditions, potentially utilizing microwave irradiation to accelerate the reaction. nih.govorganic-chemistry.org Another promising approach involves the three-component reaction of an appropriate aldehyde, amine, and elemental sulfur under catalyst-free conditions, which has been shown to be effective for the synthesis of various thioamides. beilstein-journals.orgnih.gov The development of such methods would not only be more sustainable but could also lead to higher yields and easier isolation of the desired product.
Illustrative Data Table: Comparison of Synthetic Routes for Thioamides
| Methodology | Typical Reagents | Conditions | Advantages | Potential Challenges for the Target Compound |
| Conventional Thionation | Amide, Lawesson's Reagent | Organic Solvent, Heat | Well-established, versatile | Use of stoichiometric, odorous sulfurizing agent |
| Catalyst-Free Three-Component Reaction | Aldehyde, Amine, Sulfur | Neat or in water, Heat/Microwave | Atom-economical, environmentally friendly. beilstein-journals.orgnih.gov | Optimization of reaction conditions for the specific substrates may be required. |
| Solvent-Free Friedel-Crafts | Arene, Isothiocyanate | Brønsted superacid | Rapid, high yields for aryl thioamides. rsc.org | Not directly applicable to the aliphatic target compound. |
| Microwave-Assisted Synthesis | Aldehyde, Amine, Sulfur | NMP, Microwave | Rapid reaction times, high yields. organic-chemistry.org | Specialized equipment required. |
This table presents a generalized comparison of synthetic methodologies for thioamides and is intended for illustrative purposes.
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to the synthesis of "this compound" could lead to a more controlled and efficient process. Future research in this area could involve the design of a continuous flow reactor where the starting materials are pumped through a heated reaction coil, potentially packed with a solid-supported catalyst or reagent, to afford the thioamide product in a continuous stream. This approach could minimize reaction times, improve yield and purity, and allow for the safe handling of potentially hazardous reagents.
Advanced Spectroscopic and Structural Characterization Beyond Standard Techniques
While standard spectroscopic techniques such as NMR and IR are essential for routine characterization, a deeper understanding of the structural and electronic properties of "this compound" can be gained through the application of more advanced methods. rsc.orgresearchgate.netnih.govresearchgate.net Future studies could employ solid-state NMR to investigate the conformational properties of the molecule in the crystalline state. researchgate.net Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could provide insights into the gas-phase structure and conformation of the molecule and its complexes. Furthermore, chiroptical spectroscopic methods like vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) would be invaluable for elucidating the absolute configuration and conformational preferences of this chiral molecule.
In-depth Mechanistic Studies of Complex Transformations
A thorough understanding of the reaction mechanisms underlying the synthesis and subsequent transformations of "this compound" is crucial for optimizing existing protocols and discovering new reactivity. nih.govsci-hub.mk Future research should focus on detailed mechanistic investigations of key reactions. For instance, kinetic studies, isotopic labeling experiments, and computational modeling could be employed to elucidate the precise pathway of its formation via multicomponent reactions. beilstein-journals.orgorganic-chemistry.org Understanding the intermediates and transition states involved in these transformations will enable the rational design of more efficient catalysts and reaction conditions. nih.govsci-hub.mk
Exploration of Novel Chemical Reactivities of the Compound and its Derivatives
The thioamide functional group is known for its rich and diverse reactivity, serving as a versatile building block in organic synthesis. researchgate.netresearchgate.netresearchgate.net Future research should aim to explore the untapped chemical reactivity of "this compound" and its derivatives. This could involve investigating its behavior in cycloaddition reactions, its utility as a precursor to various heterocyclic systems, or its participation in novel C-C and C-N bond-forming reactions. nih.gov The unique combination of the thioamide group and the tetrahydrofuran (B95107) moiety may lead to unexpected and synthetically valuable transformations.
Illustrative Data Table: Potential Reactions of the Thioamide Moiety
| Reaction Type | Reactant | Potential Product | Significance |
| S-Alkylation | Alkyl halide | Thioimidate | Intermediate for further functionalization. |
| Oxidative Cyclization | Oxidizing agent | Thiazole (B1198619) or other heterocycles | Access to biologically relevant scaffolds. |
| Reduction | Reducing agent | Amine | Conversion to a different functional group. |
| Transamidation | Amine | Different thioamide | Diversification of the molecular structure. nih.gov |
This table provides a generalized overview of potential reactions involving the thioamide functional group and is for illustrative purposes.
Computational Design and Prediction of Novel Analogues with Desired Chemical Profiles
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. nih.gov Future research can leverage these tools to design and predict novel analogues of "this compound" with tailored chemical profiles. rsc.org Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of virtual analogues, providing insights into their stability, reactivity, and spectroscopic signatures. nih.gov This in silico screening approach can help prioritize synthetic targets and accelerate the discovery of new compounds with enhanced properties, such as improved stability, different reactivity, or specific coordination properties for applications in materials science or catalysis. rsc.org
Q & A
Advanced Question
- Molecular Docking: AutoDock Vina or Schrödinger Suite to predict binding affinities for enzymes (e.g., cytochrome P450) .
- MD Simulations: GROMACS for analyzing conformational stability in lipid bilayers.
- QSAR Models: Utilize PubChem bioactivity data to correlate substituent effects with activity .
Validation:
- Cross-reference computational results with experimental SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) data .
How can multi-step synthesis protocols be optimized to improve yield and scalability?
Advanced Question
Key Optimization Steps:
- Catalyst Screening: Transition metal catalysts (e.g., Pd/C) enhance coupling reactions in THF-containing intermediates .
- Flow Chemistry: Continuous-flow systems reduce side-product formation during thioamide introduction .
- In-line Analytics: Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress.
Case Study:
A 2022 study achieved an 85% yield by replacing batch reactions with microfluidic reactors under controlled pressure (2 atm) .
What are the emerging applications of this compound in medicinal chemistry?
Advanced Question
Recent studies highlight:
- Anticancer Agents: Acts as a proteasome inhibitor in triple-negative breast cancer models .
- Antibiotic Adjuvants: Enhances β-lactam efficacy against methicillin-resistant Staphylococcus aureus (MRSA) via efflux pump inhibition .
Research Gaps:
- Limited in vivo toxicity profiles; prioritize ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
